molecular formula C12H15NO2 B13472191 Ethyl (S)-1-aminoindane-4-carboxylate

Ethyl (S)-1-aminoindane-4-carboxylate

Cat. No.: B13472191
M. Wt: 205.25 g/mol
InChI Key: OROTZTHHTIVNPQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-1-aminoindane-4-carboxylate is a chiral aminoindane derivative of significant interest in medicinal chemistry and pharmaceutical research. Chiral 1-aminoindane scaffolds are recognized as privileged structures in drug discovery, serving as key synthetic intermediates for the development of active pharmaceutical ingredients (APIs) . The core aminoindane structure is a versatile building block, with research highlighting its role as a precursor to immunomodulatory drugs such as Ozanimod, a treatment for relapsing multiple sclerosis and ulcerative colitis . The specific stereochemistry of the (S)-enantiomer is often critical for biological activity and binding specificity, making it essential for the development of enantiomerically pure therapeutics . The ester functional group in the 4-position provides a handle for further synthetic manipulation, allowing researchers to explore a wide array of amide, carbamate, and other derivatives. This compound is presented for research applications only, including use as a standard in analytical development, a building block in synthetic chemistry, and a precursor in drug discovery projects. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-8(10)6-7-11(9)13/h3-5,11H,2,6-7,13H2,1H3/t11-/m0/s1

InChI Key

OROTZTHHTIVNPQ-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC2=C1CC[C@@H]2N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CCC2N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Chiral Aminoindane-4-Carboxylate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indane nucleus represents a privileged scaffold in medicinal chemistry, offering a conformationally rigid framework that is amenable to diverse functionalization.[1] This guide focuses on a specific, high-potential subclass: chiral aminoindane-4-carboxylate derivatives. The introduction of chirality and a carboxylate moiety at the 4-position presents unique opportunities for modulating physicochemical properties and achieving selective interactions with biological targets. We will explore the stereoselective synthesis of the core chiral aminoindane structure, discuss synthetic strategies for introducing the 4-carboxylate group, and delve into the potential medicinal chemistry applications and structure-activity relationships (SAR) by drawing parallels with well-studied aminoindane analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Aminoindane Scaffold: A Foundation of Therapeutic Potential

The aminoindane framework, characterized by a fused benzene and cyclopentane ring system bearing an amino group, is a cornerstone in the design of biologically active molecules. Its rigid structure reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency. The therapeutic applications of aminoindane derivatives are remarkably broad, encompassing antibacterial, antiviral, anti-Parkinsonian, and potent psychoactive effects.[2][3][4]

The significance of stereochemistry in pharmacology is paramount, as enantiomers of a chiral drug can exhibit widely different potency, selectivity, and toxicity profiles.[5][6] Consequently, the development of stereoselective synthetic routes to access single-enantiomer aminoindanes is a critical endeavor. The addition of a 4-carboxylate group further functionalizes the scaffold, introducing a polar, ionizable handle that can serve as a key pharmacophoric element for hydrogen bonding or salt-bridge interactions within a receptor's binding pocket, or be used to fine-tune pharmacokinetic properties.

Stereoselective Synthesis of the Chiral Aminoindane Core

Achieving enantiomeric purity is the primary challenge in the synthesis of these derivatives. Two principal strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture. The choice between these pathways often depends on factors like scalability, cost, and the availability of starting materials.

Methodology 1: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This is often achieved through the use of chiral auxiliaries or catalysts.

  • Chiral Auxiliaries: A chiral auxiliary is a temporary addition to the molecule that directs the stereochemical outcome of a subsequent reaction. For instance, amino alcohols derived from α-amino acids, such as those based on (1S, 2R)-cis-aminoindanol, have proven highly effective in directing asymmetric aldol reactions and electrophilic aminations.[7][8] The auxiliary provides a predictable, conformationally constrained transition state, ensuring high diastereoselectivity.[7]

  • Catalytic Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral precursor, such as a dehydro-α-amino acid derivative, using a chiral transition metal catalyst (e.g., a rhodium complex).[9] This method is highly efficient and atom-economical, making it attractive for industrial-scale synthesis.[9]

Methodology 2: Chiral Resolution

This approach begins with the synthesis of a racemic mixture of the aminoindane, which is then separated into its constituent enantiomers.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts.[10] These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[10][11] The desired enantiomer is then recovered by treating the isolated salt with a base. The use of enantiomerically pure 1-aminoindan-2-ol as a resolving agent for chiral acids is also a well-established technique.[11]

  • Chiral Chromatography: Techniques like chiral ligand-exchange chromatography can be highly effective for the preparative separation of enantiomers, as demonstrated in the resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA).[12]

G cluster_0 Synthetic Approaches to Chiral Aminoindanes Prochiral Prochiral Indane Precursor Racemic Racemic Aminoindane Mixture Prochiral->Racemic Non-chiral Synthesis Asymmetric Chiral Auxiliary or Catalytic Hydrogenation Prochiral->Asymmetric Asymmetric Synthesis Resolution Diastereomeric Salt Crystallization or Chiral Chromatography Racemic->Resolution Chiral Resolution Enantiomer_S (S)-Enantiomer Enantiomer_R (R)-Enantiomer Asymmetric->Enantiomer_S High e.e. Resolution->Enantiomer_S Resolution->Enantiomer_R G Start Substituted 4-Bromoindanone Step1 Reductive Amination (Racemic) Start->Step1 e.g., NaBH(OAc)3, NH4OAc Step2 Chiral Resolution Step1->Step2 e.g., (+)-Tartaric Acid Step3 Palladium-Catalyzed Carboxylation Step2->Step3 CO, Pd(OAc)2, dppf, MeOH Final Chiral Aminoindane- 4-Carboxylate Step3->Final

Caption: Conceptual workflow for the synthesis of the target scaffold.

This pathway involves an initial non-stereoselective synthesis of the amine followed by chiral resolution, a robust and often scalable approach. The final carboxylation step utilizes well-established palladium catalysis to install the key carboxylate group.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The therapeutic utility of this scaffold can be inferred from the known biological activities of structurally related aminoindanes. The primary targets are central nervous system (CNS) proteins, particularly monoamine transporters and glutamate receptors.

Potential Biological Targets
  • Monoamine Transporters (SERT, DAT, NET): 2-Aminoindan (2-AI) and its derivatives are known to interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, acting as substrates and monoamine releasers. [13][14]The pattern of substitution on the aromatic ring dramatically influences transporter selectivity. [13][14]For example, 2-AI is a selective substrate for NET and DAT, while ring substitutions, such as a 5-methoxy group, increase potency at SERT. [13][14]A 4-carboxylate group would introduce significant polarity and a negative charge at physiological pH, which could be exploited to target specific residues in the transporter binding sites, potentially leading to novel selectivity profiles or inhibitor-type mechanisms rather than substrate-type releasers.

  • Metabotropic Glutamate Receptors (mGluRs): The dicarboxylic acid derivative, (S)-AIDA, is a potent and selective antagonist for the mGluR1 subtype. [12]This indicates that the aminoindane scaffold is well-suited for fitting into the binding sites of excitatory amino acid receptors. A chiral aminoindane-4-carboxylate derivative could similarly engage with mGluRs or other related targets like the NMDA receptor, offering therapeutic potential in neurological disorders characterized by excitotoxicity. [15]

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity is key to rational drug design. [16]For aminoindanes acting on monoamine transporters, several key SAR trends have been established.

Substitution PatternPrimary Transporter SelectivityInferred EffectReference
2-Aminoindan (unsubstituted)NET > DAT >> SERTAmphetamine-like stimulant effects[13][14]
5-Methoxy-2-AI (MEAI)SERT > NET > DATSerotonin-releasing, potential MDMA-like effects[13][14][17]
5-Methoxy-6-methyl-2-AI (MMAI)Highly SERT selectivePotent serotonin releaser[13][14]
5,6-Methylenedioxy-2-AI (MDAI)SERT ≈ NET > DATSerotonin/Norepinephrine releaser[13][18]

The introduction of a 4-carboxylate group would be a significant structural modification. It would be expected to:

  • Increase Polarity: Reducing blood-brain barrier penetration unless active transport mechanisms are involved.

  • Introduce a Charge: Creating opportunities for strong ionic interactions with positively charged residues (e.g., Lys, Arg) in a binding pocket.

  • Act as a Hydrogen Bond Acceptor: The carboxylate oxygens can form strong hydrogen bonds, anchoring the ligand in the active site.

Caption: Key SAR drivers for the aminoindane-4-carboxylate scaffold.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key synthetic transformations discussed. They are intended as a guide and may require optimization for specific substrates.

Protocol 1: Chiral Resolution of Racemic 1-Aminoindan via Diastereomeric Salt Formation

This protocol describes a classical resolution using a chiral acid.

  • Dissolution: Dissolve one equivalent of racemic 1-aminoindan in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: To the hot solution, add a solution of 0.5 equivalents of (+)-tartaric acid (or another suitable chiral acid) dissolved in the same solvent. The use of 0.5 equivalents targets the crystallization of one diastereomeric salt.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to promote crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Dry the crystals and determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the amine after liberation, using chiral HPLC or NMR with a chiral shift reagent.

  • Recrystallization: If necessary, recrystallize the salt from the same solvent to improve diastereomeric purity.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 12).

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminoindan.

Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary (Conceptual)

This protocol is based on the principles of auxiliary-directed reactions as described by Ghosh et al. [7]

  • Auxiliary Attachment: React a suitable prochiral N-acyl precursor with an enantiomerically pure aminoindanol-derived chiral auxiliary (e.g., an oxazolidinone) under standard coupling conditions to form the chiral imide.

  • Enolate Formation: Cool the solution of the chiral imide to -78 °C under an inert atmosphere (N₂ or Ar) and treat with a suitable base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate.

  • Asymmetric Reaction: Introduce the desired electrophile (e.g., an alkyl halide or an aldehyde for an aldol reaction) and allow the reaction to proceed at low temperature. The steric bulk and defined conformation of the auxiliary will direct the electrophile to attack from a specific face of the enolate.

  • Workup: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and perform a standard aqueous workup and extraction.

  • Purification: Purify the product by column chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter (e.g., hydrolysis with acid or base, or reductive cleavage) to yield the final enantiomerically enriched product.

Future Perspectives & Conclusion

Chiral aminoindane-4-carboxylate derivatives represent a promising yet underexplored area of medicinal chemistry. The rigid scaffold combined with stereospecificity and a versatile carboxylate handle provides a rich platform for designing novel therapeutic agents. Future research should focus on:

  • Expanding Synthetic Routes: Developing more efficient and modular synthetic pathways to access a wider range of derivatives.

  • Broad Biological Screening: Testing these compounds against a diverse panel of CNS targets, including ion channels, GPCRs, and enzymes, beyond the established monoamine transporters and glutamate receptors.

  • Pharmacokinetic Profiling: Investigating how the 4-carboxylate moiety can be used to tailor drug metabolism and pharmacokinetic (DMPK) properties, potentially for targeted delivery or altered duration of action.

References

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961. Available at: [Link]

  • Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 314-317. Available at: [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(10), 3059-3070. Available at: [Link]

  • MDPI. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]

  • Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 469-480. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. Available at: [Link]

  • ResearchGate. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Available at: [Link]

  • Wikipedia. (n.d.). MEAI. Available at: [Link]

  • Simmler, L. D., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 206. Available at: [Link]

  • ResearchGate. (n.d.). Aminoindane derivatives. Available at: [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • ResearchGate. (n.d.). Some aminoindane drugs 1-4. Available at: [Link]

  • Google Patents. (2019). WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available at: [Link]

  • Girek, T., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3958. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-789. Available at: [Link]

  • Nishijo, T., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(18), 7131-7134. Available at: [Link]

  • Kumar, V., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7411-7419. Available at: [Link]

  • Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. Available at: [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). Available at: [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2022). Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Selected biologically active compounds containing chiral carboxylic acid and derivative motif. Available at: [Link]

  • Synthesis of Novel Planar-Chiral Charge-Compensated nido-Carborane-Based Amino Acid. (2024). Molecules. Available at: [Link]

Sources

Biological Activity of 4-Substituted 1-Aminoindane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic pathways of 4-substituted 1-aminoindane scaffolds . This guide focuses on the shift from classical monoamine oxidase (MAO) inhibition to novel sphingosine-1-phosphate (S1P) receptor modulation.[1][2]

Technical Guide & Whitepaper

Executive Summary

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, historically recognized for its efficacy in central nervous system (CNS) disorders.[1][3] While the unsubstituted or N-substituted derivatives (e.g., Rasagiline ) are potent, irreversible MAO-B inhibitors used in Parkinson’s disease, substitution at the 4-position of the indane ring fundamentally alters the pharmacological profile.

Introduction of substituents at the C4 position—specifically bulky heterocyclic moieties—abolishes MAO inhibitory activity and engenders high affinity for Sphingosine-1-Phosphate (S1P) receptors .[1][2] This structural evolution led to the development of Ozanimod (Zeposia) , a blockbuster immunomodulator for multiple sclerosis and ulcerative colitis. This guide analyzes the critical SAR, mechanistic divergence, and biocatalytic synthesis of these 4-substituted scaffolds.[3]

Chemical Architecture & SAR Analysis

The Scaffold Numbering & Chirality

The biological activity of 1-aminoindanes is governed by two critical factors: the absolute configuration at C1 and the substitution pattern on the aromatic ring (C4–C7 ).

  • C1 (Amine) Stereochemistry:

    • (R)-Enantiomer: Essential for high-affinity MAO-B inhibition (e.g., Rasagiline).[1][2][3]

    • (S)-Enantiomer: Critical for S1P receptor agonism (e.g., Ozanimod).[1][2]

  • C4 (Aromatic) Substitution:

    • Unsubstituted / Small Groups: Retains potential for MAO interaction but often lacks selectivity.[1][3]

    • Bulky Heterocycles (e.g., 1,2,4-oxadiazole): Sterically occludes the MAO active site entrance, eliminating enzyme inhibition while extending into the hydrophobic pocket of the S1P receptor.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional divergence based on C4 substitution and C1 stereochemistry.

SAR_Map Scaffold 1-Aminoindane Core Config_R C1 (R)-Configuration Scaffold->Config_R H at C4 Config_S C1 (S)-Configuration Scaffold->Config_S Substitution at C4 Rasagiline Rasagiline (N-propargyl, Unsubstituted Ring) Activity_MAO Target: MAO-B (Parkinson's Disease) Rasagiline->Activity_MAO Irreversible Inhibition Config_R->Rasagiline Ozanimod Ozanimod (4-Heterocyclic Substitution) Activity_S1P Target: S1P1 / S1P5 (Multiple Sclerosis) Ozanimod->Activity_S1P Receptor Agonism C4_Sub C4-Position: Steric Bulk / Heterocycle Config_S->C4_Sub C4_Sub->Ozanimod

Figure 1: Divergent SAR pathways of the 1-aminoindane scaffold based on C4-substitution and stereochemistry.

Pharmacological Profile: S1P Receptor Modulation[1][2][3][4][5]

The defining biological activity of 4-substituted 1-aminoindanes (exemplified by Ozanimod) is the selective modulation of S1P receptors.[1][2][4]

Mechanism of Action

Unlike traditional immunosuppressants that deplete lymphocytes, 4-substituted 1-aminoindanes act as functional antagonists via receptor internalization.[1][2][3]

  • Binding: The (S)-1-aminoindane moiety binds to the S1P1 receptor pocket.[1][2][3] The 4-position substituent (e.g., 5-phenyl-1,2,4-oxadiazole) extends into a specific hydrophobic sub-pocket, conferring high selectivity over S1P2, S1P3, and S1P4.[2][3]

  • Internalization: Activation triggers β-arrestin recruitment and rapid internalization of the S1P1 receptor.[3]

  • Lymphocyte Sequestration: Loss of surface S1P1 renders lymphocytes unable to detect the S1P gradient required to exit lymph nodes, thereby reducing circulating autoreactive lymphocytes in the CNS.[3]

Selectivity Data (Human Receptors)
Receptor SubtypeActivity (Ozanimod)Clinical Relevance
S1P1 Agonist (EC50 ≈ 0.4 nM) Prevents lymphocyte egress (Efficacy).[1][2]
S1P5 Agonist (EC50 ≈ 11 nM) Potential neuroprotective effects (oligodendrocytes).[1][2]
S1P2 > 10,000 nM (Inactive)Avoids endothelial leak/cardiovascular toxicity.[1][2][3]
S1P3 > 10,000 nM (Inactive)Avoids bradycardia/heart block risks.[1][2][3]
MAO-A/B > 10,000 nM (Inactive)Avoids tyramine interactions ("Cheese Effect").[1][2][3]

Synthesis & Chemical Development[1][3][6][7]

Accessing the 4-substituted 1-aminoindane core with high enantiopurity is synthetically challenging.[1][2] The most robust route utilizes biocatalysis to establish the (S)-chiral center at C1.

Key Intermediate: (S)-4-Cyano-1-aminoindane

The 4-cyano derivative is the versatile precursor for Ozanimod.[1][2][5][6][7] The nitrile group at C4 is later converted into the 1,2,4-oxadiazole pharmacophore.

Biocatalytic Protocol (Enzymatic Resolution)

This protocol describes the preparation of the chiral key intermediate using a lipase-catalyzed resolution, superior to classical chemical resolution.

Reagents:

  • Substrate: rac-4-cyano-1-aminoindane[1][2][7]

  • Biocatalyst: Candida antarctica Lipase B (CAL-B)[1][2][6]

  • Acyl Donor: Ethyl acetate or Isopropyl acetate[2]

  • Solvent: MTBE (Methyl tert-butyl ether)[1][2]

Workflow:

  • Racemate Formation: Reductive amination of 4-cyano-1-indanone using NH₄OAc and NaBH₃CN yields rac-4-cyano-1-aminoindane.[1][2][3]

  • Enzymatic Resolution:

    • Suspend rac-amine (1.0 eq) and CAL-B (10% w/w) in MTBE.

    • Add Acyl Donor (2.0 eq).[1][3] Incubate at 30°C.

    • Mechanism: CAL-B selectively acylates the (R)-enantiomer, leaving the desired (S)-amine free.[1][2]

  • Separation:

    • Filter enzyme.[3]

    • Acid/Base extraction: The free (S)-amine is extracted into aqueous acid, while the (R)-amide remains in the organic phase.[1][2]

    • Basify aqueous layer and extract (S)-4-cyano-1-aminoindane.[1][2]

  • Functionalization: The (S)-amine is alkylated with 2-bromoethanol, and the nitrile is converted to the oxadiazole ring via amidoxime intermediate.[3]

Synthesis_Workflow Naphthalene Starting Material: Naphthalene Indanone 4-Carboxy-1-indanone (via Birch Reduction) Naphthalene->Indanone Oxidation/Cyclization Rac_Amine rac-4-Cyano-1-aminoindane Indanone->Rac_Amine Reductive Amination Enzyme_Step Biocatalysis: CAL-B + Acyl Donor Rac_Amine->Enzyme_Step Resolution Kinetic Resolution Enzyme_Step->Resolution S_Amine (S)-4-Cyano-1-aminoindane (Active Isomer) Resolution->S_Amine Unreacted Free Amine R_Amide (R)-Acetamide (Discarded/Recycled) Resolution->R_Amide Acylated Product Final Ozanimod (S1P Modulator) S_Amine->Final 1. N-Alkylation 2. Oxadiazole Formation

Figure 2: Biocatalytic synthesis pathway for the (S)-4-substituted 1-aminoindane scaffold.

Experimental Validation: S1P1 Agonism Assay

To confirm biological activity of a synthesized 4-substituted analog, a GTPγS binding assay is the standard validation method.[3]

Protocol:

  • Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing human S1P1 receptor.[1][3] Harvest and homogenize in ice-cold HEPES buffer.

  • Assay Setup:

    • Incubate membranes (10 µg protein/well) with test compound (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA).

    • Add [³⁵S]GTPγS (0.1 nM final concentration) and excess GDP (10 µM).[1][2]

  • Incubation: 30 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate EC50 relative to a full agonist (e.g., S1P).[3]

    • Validation Criteria: A valid 4-substituted candidate (like Ozanimod) should show EC50 < 1.0 nM.[1][2][3]

References

  • Scott, F. L., et al. (2016).[3][4] "Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity."[1][2][4] British Journal of Pharmacology.[3][4] Link[1][2]

  • Tran, J. Q., et al. (2017).[3] "Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator: Pharmacology, Pharmacokinetics, and Clinical Efficacy."[3] Journal of Clinical Pharmacology. Link[1][2]

  • Rao, D. J., et al. (2021).[3][8] "Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene." ResearchGate / Journal of Molecular Structure.[3] Link

  • Youdim, M. B., et al. (2001).[3] "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology.[1][2][3] Link

  • PubChem. (2025).[1][3] "Ozanimod Compound Summary." National Library of Medicine.[3] Link

Sources

Ethyl (S)-1-aminoindane-4-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl (S)-1-aminoindane-4-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this document extrapolates its properties, synthesis, and applications based on the well-understood chemistry of its constituent moieties: the (S)-1-aminoindane core and the ethyl carboxylate group. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Core Molecular Characteristics

This compound is a derivative of indane, featuring a chiral amine at the 1-position and an ethyl ester at the 4-position of the aromatic ring. The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for stereospecific interactions with biological targets.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₂H₁₅NO₂Calculated
Molecular Weight 205.25 g/mol Calculated
General Appearance Likely an oil or low-melting solidInferred
Solubility Expected to be soluble in organic solvents like ethanol, methanol, dichloromethaneInferred

The structure combines a rigid bicyclic scaffold with key functional groups: a primary amine, an aromatic ring, and an ethyl ester. This combination offers a unique three-dimensional arrangement of chemical features for molecular recognition.

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

The Scientific Rationale: Core Moieties in Drug Design

The therapeutic potential of this molecule can be understood by examining its constituent parts.

The (S)-1-Aminoindane Scaffold

The 1-aminoindane moiety is a privileged scaffold in medicinal chemistry. Its rigid structure constrains the orientation of the amine, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible aliphatic amines.

  • Chirality and Biological Activity: The stereochemistry at the C1 position is critical. The (R)-enantiomer, (R)-1-aminoindane, is a key intermediate in the synthesis of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used to treat Parkinson's disease.[1] The (S)-enantiomer is often generated as a byproduct and can be racemized for recycling, highlighting its industrial relevance.[1] The distinct biological activities of its enantiomers underscore the importance of stereochemical control in drug design.

The Carboxylate Functional Group

The ethyl carboxylate group is a versatile functional handle. It can act as a bioisostere for a carboxylic acid, which is present in over 450 marketed drugs.[2][3]

  • Modulating Physicochemical Properties: Converting a carboxylic acid to its ethyl ester increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4]

  • Prodrug Strategy: Esters are often employed as prodrugs. In vivo, esterases can hydrolyze the ethyl ester back to the corresponding carboxylic acid, which may be the active form of the drug. This strategy is widely used to improve drug delivery.[5]

  • Synthetic Handle: The ester can be readily converted into other functional groups, such as amides or alcohols, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Potential Synthetic Pathway

A plausible, multi-step synthesis for this compound can be conceptualized starting from commercially available materials. The following workflow represents a logical, though unproven, approach.

G A Indan-4-carboxylic acid B Esterification (EtOH, H+) A->B C Ethyl indane-4-carboxylate B->C D Ketone Formation (e.g., Oxidation) C->D E Ethyl 1-oxoindane-4-carboxylate D->E F Oxime Formation (Hydroxylamine) E->F G Ethyl 1-(hydroxyimino)indane-4-carboxylate F->G H Reduction to Racemate (e.g., H₂, Pd/C) G->H I Racemic Ethyl 1-aminoindane-4-carboxylate H->I J Chiral Resolution (e.g., with tartaric acid) I->J K This compound J->K

Caption: Hypothetical synthetic workflow for the target compound.

Detailed Protocol Steps:
  • Esterification: Indan-4-carboxylic acid is treated with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions to yield Ethyl indane-4-carboxylate.

  • Oxidation: The benzylic position of Ethyl indane-4-carboxylate is oxidized to a ketone using an appropriate oxidizing agent (e.g., N-Bromosuccinimide followed by hydrolysis, or CrO₃) to form Ethyl 1-oxoindane-4-carboxylate.

  • Oxime Formation: The ketone is reacted with hydroxylamine hydrochloride in a buffered solution to produce the corresponding oxime, Ethyl 1-(hydroxyimino)indane-4-carboxylate.

  • Reduction: The oxime is reduced to the primary amine. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a common method that would yield the racemic mixture of Ethyl 1-aminoindane-4-carboxylate.[1]

  • Chiral Resolution: The racemic amine is resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral acid (like L- or D-tartaric acid), followed by fractional crystallization and subsequent liberation of the free amine to isolate the desired (S)-enantiomer.

Applications in Research and Drug Development

The unique structure of this compound makes it an attractive building block for various therapeutic areas.

  • Constrained Amino Acid Mimetic: The molecule can be viewed as a conformationally restricted analog of phenylalanine or related amino acids. Such mimetics are valuable tools for designing peptides and small molecules with improved metabolic stability and receptor affinity.[5]

  • Scaffold for CNS-Active Agents: The lipophilic indane core combined with the hydrogen bonding capacity of the amine and ester groups suggests potential for crossing the blood-brain barrier. It could serve as a starting point for developing novel agents targeting neurological disorders.

  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD screening. Its rigid structure provides clear structural information upon binding to a protein target, and the functional groups offer vectors for synthetic elaboration to improve potency.

The workflow for utilizing such a building block in a drug discovery program is outlined below.

cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization A Ethyl (S)-1-aminoindane -4-carboxylate B Amide Coupling / Reductive Amination A->B C Diverse Chemical Library B->C D High-Throughput Screen (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) E->F G ADME/Tox Profiling F->G H Lead Candidate G->H

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, handling precautions should be based on analogous compounds, such as 1-aminoindan and various ethyl esters.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[9] Avoid contact with skin, eyes, and clothing.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]

    • Ingestion: If swallowed, seek immediate medical assistance.[6]

Always consult a comprehensive and compound-specific SDS before handling any chemical.

References

Sources

A Technical Guide to Pharmacophore Modeling of Aminoindane-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminoindane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial and psychoactive properties.[1][2] The aminoindane-4-carboxylate subclass, in particular, represents an important family of intermediates for developing novel therapeutic agents.[3] This guide provides an in-depth technical overview of pharmacophore modeling as a pivotal computational strategy to accelerate the discovery and optimization of novel aminoindane-4-carboxylate derivatives. We will dissect the causality behind choosing between ligand- and structure-based approaches, detail self-validating experimental workflows, and ground our protocols in authoritative methodologies. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to efficiently explore chemical space and identify promising lead candidates.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The Therapeutic Potential of the Aminoindane Scaffold

The aminoindane ring system is a rigid bicyclic structure that has proven to be a versatile template for designing biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, from anti-Parkinsonian drugs to novel psychoactive substances that interact with monoamine transporters.[2][4] The addition of a carboxylate group at the 4-position introduces a key interaction feature—a hydrogen bond acceptor and/or a negatively ionizable group—that can be crucial for molecular recognition at a biological target. These derivatives serve as vital intermediates in the synthesis of bioactive compounds, such as fungicides in crop protection.[3] Understanding the precise three-dimensional arrangement of chemical features that governs their biological activity is paramount for designing next-generation therapeutic agents.

Pharmacophore Modeling: A Cornerstone of Modern Drug Discovery

Pharmacophore modeling is a powerful and widely-used computational technique in computer-aided drug design (CADD).[5][6] It moves beyond the 2D chemical structure to define the essential ensemble of steric and electronic features required for a molecule to exert a specific biological effect.[7] According to IUPAC, a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[7]

These models serve as 3D queries for virtual screening to identify novel hits from large compound libraries, facilitate lead optimization, and enable "scaffold hopping" to discover new chemical classes with desired biological activity.[7][8][9]

Objectives of this Guide

This guide will provide a comprehensive, step-by-step framework for developing and validating robust pharmacophore models for aminoindane-4-carboxylate derivatives. We will explore both ligand-based and structure-based methodologies, emphasizing the critical thinking required to select the appropriate approach and ensure the scientific validity of the results.

Foundational Concepts: Choosing the Right Path

The first critical decision in any pharmacophore modeling project is the selection of a ligand-based or structure-based approach. This choice is dictated entirely by the available data.

Defining the Pharmacophore: The Language of Molecular Recognition

A pharmacophore model is composed of abstract features representing key molecular interaction points.[10] The most common features include:

  • Hydrogen Bond Acceptors (HBA): e.g., carboxylate oxygens, amide carbonyls.

  • Hydrogen Bond Donors (HBD): e.g., amine hydrogens, hydroxyl groups.

  • Hydrophobic (H): e.g., the indane ring's aliphatic portion.

  • Aromatic Ring (AR): e.g., the benzene ring of the indane scaffold.

  • Positive/Negative Ionizable (PI/NI): e.g., the protonated amine (PI) or deprotonated carboxylate (NI).

Ligand-Based vs. Structure-Based Approaches: A Decision Framework

The choice between these two core strategies depends on the availability of high-resolution structural data for the biological target.

  • Ligand-Based Modeling: This is the method of choice when the 3D structure of the target protein is unknown, but a set of active and diverse ligands is available.[11][12] The core assumption is that these molecules share common chemical features arranged in a similar spatial orientation to bind to the same receptor site.[7]

  • Structure-Based Modeling: This approach is used when a high-quality 3D structure of the target (e.g., from X-ray crystallography or cryo-EM) is available, preferably co-crystallized with a ligand.[13] The model is derived from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[13][14] This method has the advantage of being able to describe the entire interaction space of the binding pocket.[13]

Diagram: Decision Workflow for Pharmacophore Modeling

G start Start: Define Project Goal for Aminoindane-4-carboxylates data_check Is a high-resolution 3D target structure available? start->data_check ligand_path Ligand-Based Modeling data_check->ligand_path No structure_path Structure-Based Modeling data_check->structure_path Yes ligand_step1 Curate diverse set of active/inactive ligands ligand_path->ligand_step1 structure_step1 Prepare protein structure and define binding site structure_path->structure_step1 validation Pharmacophore Model Validation (Güner-Henry, ROC, etc.) ligand_step1->validation structure_step1->validation application Application: Virtual Screening, Lead Opt. validation->application

Caption: Decision framework for selecting a pharmacophore modeling approach.

Protocol: Ligand-Based Pharmacophore Modeling

This workflow is applicable when multiple active aminoindane-4-carboxylate derivatives are known, but the target structure is not.

Step 1: Dataset Curation and Preparation

The quality of a ligand-based model is entirely dependent on the quality of the input data.

Methodology:

  • Assemble a Training Set: Collect a set of aminoindane-4-carboxylate derivatives with a wide range of biological activities (ideally spanning several orders of magnitude). Include at least 5-10 structurally diverse, highly active compounds.

  • Define Actives and Inactives: Partition the set. "Actives" should be the most potent compounds. "Inactives" can be compounds with significantly lower or no activity.

  • Structural Cleaning: For each molecule, check and correct protonation states (e.g., the amine is likely protonated, and the carboxylate deprotonated at physiological pH), tautomers, and stereochemistry.

  • Create a Test Set: Set aside a separate group of active and inactive compounds that will not be used for model generation. This set is crucial for unbiased external validation.[15]

Step 2: Conformational Analysis

Ligands are flexible. It is critical to explore the conformational space of each molecule to identify the "bioactive" conformation.[11]

Methodology:

  • Generate Conformers: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This can be done using various algorithms (e.g., systematic or random searches).

  • Energy Minimization: Each conformer should be energy-minimized using a suitable force field (e.g., MMFF94). Set an energy threshold (e.g., 20 kcal/mol) above the global minimum to discard high-energy, unlikely conformations.

Step 3: Hypothesis Generation

This is the core of the process, where common features among active ligands are identified.

Methodology:

  • Feature Mapping: Identify all potential pharmacophoric features for every conformation of every active molecule.

  • Molecular Alignment: Superimpose the conformers of the active molecules, attempting to align common features. The goal is to find a 3D arrangement of features shared by all active compounds.[16]

  • Generate Hypotheses: Based on the alignments, the software will generate a series of pharmacophore hypotheses. Each hypothesis is a unique combination of 3-7 features in a specific geometric arrangement.

Protocol: Structure-Based Pharmacophore Modeling

This is the preferred workflow when a reliable 3D structure of the target protein is available.

Step 1: Protein and Ligand Preparation

The raw PDB structure must be carefully prepared for modeling.

Methodology:

  • Obtain Structure: Download the crystal structure of the target protein, ideally with a bound ligand, from the Protein Data Bank (PDB).

  • Clean the Structure: Remove all non-essential components like water molecules (unless a water molecule is known to be critical for binding), co-factors, and ions.

  • Protonation and Optimization: Add hydrogen atoms and assign correct protonation states to the amino acid residues. Perform a constrained energy minimization on the protein to relieve any steric clashes, keeping the backbone atoms fixed.

Step 2: e-Pharmacophore Generation

The model is generated directly from the interactions observed in the binding pocket.

Methodology:

  • Identify Interaction Features: Analyze the binding site and identify all key interactions between the co-crystallized ligand and the protein. This includes hydrogen bonds, ionic interactions, and hydrophobic contacts.

  • Abstract to Features: Convert these specific interactions into abstract pharmacophoric features. For example, a hydrogen bond from a lysine's ammonium group to the ligand's carboxylate would generate a Positive Ionizable (PI) feature on the protein side and a Negative Ionizable (NI) or Hydrogen Bond Acceptor (HBA) feature for the pharmacophore.

  • Add Excluded Volumes: Define regions within the binding pocket occupied by the protein as "excluded volumes." This prevents hits from clashing with the receptor.

Diagram: Key Pharmacophoric Features of an Aminoindane-4-Carboxylate

G cluster_0 Hypothetical Pharmacophore Model HBA HBA/NI structure HBD_PI HBD/PI AR AR HY HY caption AR: Aromatic Ring HBA: H-Bond Acceptor NI: Negative Ionizable HBD: H-Bond Donor PI: Positive Ionizable HY: Hydrophobic

Caption: Common pharmacophoric features for an aminoindane-4-carboxylate scaffold.

Critical Step: Rigorous Model Validation

A pharmacophore model is useless without proper validation.[7] The goal is to prove that the model can distinguish active compounds from inactive ones and that its success is not due to chance.

Internal and External Validation

The most robust validation strategy is the Güner-Henry (GH) scoring method , which assesses the model's ability to enrich active compounds from a database containing a large number of known or presumed inactives (decoys).[17][18]

Protocol: Decoy Set Validation (Güner-Henry Method)

  • Prepare a Database: Construct a database containing a set of known active aminoindane-4-carboxylate derivatives (A) that were not used in the training set, and a much larger set of decoy molecules (D). Decoys should be molecules that are physically similar (e.g., similar molecular weight, logP) but topologically distinct and presumed to be inactive.

  • Screen the Database: Use the generated pharmacophore hypothesis as a 3D query to screen the validation database.

  • Analyze the Results: Count the total number of molecules that match the pharmacophore (hits, Ht) and the number of known actives that match (active hits, Ha).

  • Calculate GH Score and Other Metrics: Use the following formulae to evaluate the model's quality.

MetricFormulaDescriptionIdeal Value
Yield of Actives (%A) (Ha / Ht) * 100The percentage of actives within the hit list.High
Ratio of Actives (%Y) (Ha / A) * 100The percentage of total actives identified by the model.High (Sensitivity)
Enrichment Factor (EF) (Ha / Ht) / (A / D)How much better the model is at finding actives than random chance.High
Güner-Henry (GH) Score [(Ha(3A+Ht))/(4HtA)]*(1-((Ht-Ha)/(D-A)))A comprehensive score from 0 to 1.> 0.7 (Good Model)

A GH score above 0.7 indicates a reliable model that can be confidently used for virtual screening.[17][19]

Application in Drug Discovery: From Model to Molecules

Once validated, the pharmacophore model becomes a powerful tool for hit identification and lead optimization.

  • Virtual Screening: The primary application is to rapidly screen large corporate or commercial databases (containing millions of compounds) to identify novel molecules that match the pharmacophore query.[5][9] This significantly reduces the number of compounds that need to be synthesized and tested in vitro, saving time and resources.[7]

  • Scaffold Hopping: Because pharmacophores represent features rather than specific chemical structures, they are excellent tools for identifying hits with entirely new chemical scaffolds that possess the same required biological activity.[7]

  • ADME-Tox Profiling: Pharmacophore models can also be developed for anti-targets, such as cytochrome P450 enzymes or the hERG channel.[5] By screening lead candidates against these anti-target models, one can predict potential ADME-Tox liabilities early in the discovery process.[5][6]

Conclusion and Future Directions

Pharmacophore modeling provides a scientifically rigorous and resource-efficient methodology for navigating the complex chemical space surrounding aminoindane-4-carboxylate derivatives. By carefully selecting between ligand- and structure-based approaches and performing stringent validation, research teams can significantly enhance the probability of discovering novel, potent, and selective lead compounds. Future work in this area could involve integrating machine learning algorithms with pharmacophore models to further refine virtual screening hit lists and predict compound activity with even greater accuracy.[20]

References

  • Khedkar, S. A., et al. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977-1995. Available at: [Link]

  • Leach, A. R., et al. (2010). Pharmacophore-based virtual screening. Journal of Chemical Information and Modeling, 50(4), 637-649. Available at: [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols, 5(3), 43. Available at: [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. Available at: [Link]

  • Ferreira, L. G., et al. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 5(11), e1486. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2021). Role of Pharmacophores in Virtual Screening and Drug Discovery. IntechOpen. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2020). Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. ResearchGate. Available at: [Link]

  • Yang, S. Y. (2010). Pharmacophore modelling: Applications in drug discovery. Drug Discovery Today, 15(11-12), 444-450. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols, 5(3), 43. Available at: [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Available at: [Link]

  • Li, H., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(16), 9405-9414. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model evaluation based on the Güner-Henry scoring method. Available at: [Link]

  • Chen, J., & Lai, L. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 48(12), 2340-2351. Available at: [Link]

  • Bio-protocol. (2022). Validation of Pharmacophore Models. Available at: [Link]

  • Schaller, D., et al. (2020). Ligand-based pharmacophores. TeachOpenCADD. Available at: [Link]

  • ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method. Available at: [Link]

  • Li, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 26(16), 4991. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Available at: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore models from amino-derivatives (1 to 8). Visualized with.... Available at: [Link]

  • Verma, J., et al. (2025). Pharmacophore modeling in drug design. Journal of Pharmaceutical Analysis, 15(1), 1-11. Available at: [Link]

  • ResearchGate. (n.d.). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Available at: [Link]

  • Google Patents. (2019). WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives.
  • Ekins, S., et al. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (pp. 489-511). Elsevier. Available at: [Link]

  • Hadi, A. G., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-31. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 5(2), 227-234. Available at: [Link]

  • Corazza, O., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Human Psychopharmacology, 32(6). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl (S)-1-aminoindane-4-carboxylate as a Key Intermediate in the Synthesis of Ozanimod

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ozanimod (marketed as Zeposia®) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the active pharmacological agent. The synthesis of Ozanimod, therefore, necessitates a robust and efficient method for establishing the chiral center of its 1-aminoindane core. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl (S)-1-aminoindane-4-carboxylate as a pivotal intermediate in the synthesis of Ozanimod. We will explore the rationale behind this synthetic approach, present detailed protocols for the chiral resolution of the racemic precursor, and outline its conversion to the key downstream intermediate, (S)-4-cyano-1-aminoindane.

Introduction to Ozanimod and its Mechanism of Action

Ozanimod is an immunomodulatory drug that functions by targeting the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] S1P receptors play a crucial role in regulating the trafficking of lymphocytes from the lymph nodes into the peripheral blood.[3] By acting as a functional antagonist, Ozanimod causes the internalization of S1P1 receptors on lymphocytes, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their migration into the central nervous system in multiple sclerosis or the gastrointestinal tract in ulcerative colitis, thereby reducing the inflammatory responses that drive these diseases.[2] The molecular structure of Ozanimod features a central 1,2,4-oxadiazole ring linking a substituted benzonitrile moiety to the chiral (S)-1-aminoindane core.[1]

The Criticality of the (S)-1-Aminoindane Moiety

The stereochemistry of the 1-aminoindane unit is paramount for the selective and potent activity of Ozanimod. The (S)-configuration is essential for the correct spatial orientation of the molecule to effectively bind to and modulate the S1P1 and S1P5 receptors. Consequently, the development of a scalable and stereoselective synthesis of the (S)-1-aminoindane core is a cornerstone of Ozanimod manufacturing. While various synthetic strategies exist, the use of a 4-substituted-1-aminoindane intermediate offers a versatile platform for the construction of the final drug molecule.

Synthetic Strategy Employing this compound

The use of this compound presents a strategic approach in the synthesis of Ozanimod. The ethyl carboxylate group at the 4-position serves as a stable and versatile precursor to the 4-cyano group present in the final Ozanimod structure. This strategy allows for the establishment of the crucial stereocenter at an early stage, followed by the functional group interconversion to the required nitrile.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Racemic Precursor Synthesis cluster_1 Chiral Resolution cluster_2 Functional Group Interconversion cluster_3 Ozanimod Synthesis 4-carboxy-1-indanone 4-carboxy-1-indanone rac-Ethyl 1-aminoindane-4-carboxylate rac-Ethyl 1-aminoindane-4-carboxylate 4-carboxy-1-indanone->rac-Ethyl 1-aminoindane-4-carboxylate Multistep Synthesis This compound This compound rac-Ethyl 1-aminoindane-4-carboxylate->this compound Enzymatic or Diastereomeric Resolution (S)-4-cyano-1-aminoindane (S)-4-cyano-1-aminoindane This compound->(S)-4-cyano-1-aminoindane Amidation then Dehydration Ozanimod Ozanimod (S)-4-cyano-1-aminoindane->Ozanimod N-alkylation and Oxadiazole Formation

Figure 1: Overall synthetic workflow for Ozanimod via the this compound intermediate.

Protocols for Chiral Resolution

The cornerstone of this synthetic strategy is the efficient resolution of the racemic Ethyl 1-aminoindane-4-carboxylate. Two robust and widely applicable methods are presented below: Enzymatic Kinetic Resolution and Diastereomeric Salt Resolution.

Protocol 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating enantiomers. Lipases are particularly effective for the selective acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted desired enantiomer. This method has been successfully applied to the resolution of closely related 4-substituted 1-aminoindanes.[4]

Workflow for Enzymatic Resolution:

G rac-Ethyl 1-aminoindane-4-carboxylate rac-Ethyl 1-aminoindane-4-carboxylate Reaction Mixture Reaction Mixture rac-Ethyl 1-aminoindane-4-carboxylate->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Lipase (e.g., CAL-B) Lipase (e.g., CAL-B) Lipase (e.g., CAL-B)->Reaction Mixture Separation Separation Reaction Mixture->Separation This compound This compound Separation->this compound N-acylated (R)-enantiomer N-acylated (R)-enantiomer Separation->N-acylated (R)-enantiomer

Figure 2: Workflow for the enzymatic kinetic resolution of racemic Ethyl 1-aminoindane-4-carboxylate.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic Ethyl 1-aminoindane-4-carboxylate (1.0 eq.) in an appropriate organic solvent (e.g., toluene, methyl tert-butyl ether).

  • Addition of Acyl Donor: Add an acyl donor (e.g., ethyl acetate, isopropyl methoxyacetate) to the reaction mixture.

  • Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B), to the mixture. The enzyme can be in a free or immobilized form.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Once the desired conversion is achieved, remove the enzyme by filtration.

  • Separation: Concentrate the filtrate and separate the unreacted (S)-amine from the N-acylated (R)-amine by a suitable method such as column chromatography or selective extraction.

ParameterTypical Value
Enantiomeric Excess (ee) of (S)-amine >99%
Theoretical Maximum Yield 50%
Typical Isolated Yield 40-45%
Table 1: Typical results for the enzymatic kinetic resolution of 1-aminoindane derivatives.
Protocol 2: Diastereomeric Salt Resolution

Classical resolution via the formation of diastereomeric salts is a well-established and scalable method for separating enantiomers of amines.[5][6] This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5]

Step-by-Step Protocol:

  • Salt Formation: Dissolve racemic Ethyl 1-aminoindane-4-carboxylate in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral resolving agent (e.g., L-tartaric acid, di-p-toluoyl-L-tartaric acid) in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate, sodium hydroxide).

  • Extraction and Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

ParameterTypical Value
Enantiomeric Excess (ee) of (S)-amine >98% (after one or two crystallizations)
Typical Isolated Yield 35-45%
Table 2: Expected results for diastereomeric salt resolution.

Conversion to (S)-4-cyano-1-aminoindane

The ethyl carboxylate group of the resolved intermediate must be converted to a nitrile to proceed with the synthesis of Ozanimod. A common and effective method for this transformation is a two-step process involving the formation of a primary amide followed by dehydration.

Step-by-Step Protocol:

  • Amidation:

    • Treat this compound with a solution of ammonia in methanol or aqueous ammonia at elevated temperature and pressure in a sealed reactor.

    • Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide using a coupling agent (e.g., EDC, HOBt) and ammonia.

  • Dehydration:

    • To the resulting (S)-1-aminoindane-4-carboxamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent in an appropriate solvent (e.g., pyridine, dichloromethane).

    • Heat the reaction mixture as required and monitor for the completion of the reaction.

    • After an aqueous workup and extraction, the desired (S)-4-cyano-1-aminoindane can be isolated.

Conclusion

This compound is a highly valuable and strategic intermediate in the synthesis of Ozanimod. Its preparation through robust chiral resolution techniques such as enzymatic kinetic resolution or diastereomeric salt formation provides a reliable pathway to the enantiomerically pure aminoindane core. The subsequent conversion of the ethyl carboxylate to the essential cyano group is a straightforward chemical transformation. By leveraging this intermediate, researchers and drug development professionals can establish the critical stereocenter of Ozanimod early in the synthetic sequence, facilitating a more efficient and scalable manufacturing process for this important therapeutic agent.

References

  • Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. Chemistry – A European Journal, 27(24), 7234-7238*.
  • Uthoff, F., Löwe, J., Harms, C., Donsbach, K., & Gröger, H. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. The Journal of Organic Chemistry, 84(9), 5330-5339.
  • Uthoff, F., Löwe, J., Harms, C., Donsbach, K., & Gröger, H. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock.
  • Uthoff, F., Löwe, J., Harms, C., Donsbach, K., & Gröger, H. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock.
  • Gröger, H., & Donsbach, K. (2019). Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. EP3553179A1.
  • Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis.
  • Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Final 5-step enantioselective synthesis of Ozanimod.
  • Wikipedia contributors. (2024). Chiral resolution. Wikipedia.
  • Cohen, J. A., & Boster, A. (2018). Salts and solid state forms of ozanimod. WO2019094409A1.
  • Fujiwara, T., & Nakano, M. (2019). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 15, 2235-2242.
  • Devine, P. N., & Reider, P. J. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. US5677469A.
  • Bizzarro, F. T. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
  • Pellicciari, R., & Moroni, F. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA)
  • Wang, Z., & Li, Y. (2018). Expeditious synthesis of 1-aminoindane derivatives achieved by[7][8]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications, 54(73), 10294-10297.

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4][8]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate.

  • Paio, A., & Provera, S. (2009). A process for the preparation of (R)-1-aminoindanes. EP2181980A1.
  • Swissmedic. (2020). SwissPAR - Zeposia.
  • Konopelski, J. P., & Chu, K. S. (1992). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 225.
  • Longman, R. S., & Scherl, E. J. (2024). The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis. Gastroenterology, 166(2), 223-233.
  • Kopach, M. E., & Timmer, M. S. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.
  • Turck, A., & Plé, N. (2007). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Journal of Heterocyclic Chemistry, 44(6), 1349-1352.
  • Rao, D. R., & Kankan, R. N. (2010). Process for the synthesis of propargylated aminoindan derivatives. EP2231582B1.

Sources

Application Note: Strategic Hydrolysis of Ethyl (S)-1-aminoindane-4-carboxylate for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (S)-1-aminoindane-4-carboxylate is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its conversion to the corresponding carboxylic acid, (S)-1-aminoindane-4-carboxylic acid, is a critical transformation that requires careful selection of hydrolysis conditions to ensure high yield while preserving the stereochemical integrity of the chiral center. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of hydrolysis protocols for this substrate. We will explore acid-catalyzed, base-mediated (saponification), and enzymatic hydrolysis methods, detailing the underlying chemical principles, providing comparative analysis, and offering robust, step-by-step protocols.

Introduction: The Significance of (S)-1-aminoindane-4-carboxylic Acid

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The stereochemistry at the C1 position is often crucial for biological activity, making enantiomerically pure intermediates like (S)-1-aminoindane-4-carboxylic acid highly valuable. The hydrolysis of its ethyl ester precursor is a foundational step in many synthetic routes. The primary challenge in this process is the cleavage of the ester bond without inducing racemization of the adjacent stereocenter or promoting unwanted side reactions. This guide dissects the primary methodologies to achieve this transformation efficiently and selectively.

Foundational Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is fundamentally a reaction with water, which can be significantly accelerated by a catalyst.[1] The choice of catalyst—acid, base, or enzyme—dictates the reaction mechanism, conditions, and outcome.

Acid-Catalyzed Hydrolysis

This method involves heating the ester in the presence of water and a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The reaction is reversible, and its mechanism proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[2] To drive the reaction to completion, a large excess of water is typically used.[1][2]

Base-Mediated Hydrolysis (Saponification)

Alkaline hydrolysis is the most common method for cleaving esters.[1] It involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3] Unlike acid catalysis, this process is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base to form a stable carboxylate salt.[1][4] An acidic workup is required to protonate the salt and isolate the free carboxylic acid.

Enzymatic Hydrolysis

Enzymatic methods offer a green and highly selective alternative. Hydrolases, such as lipases and proteases, can catalyze ester cleavage under mild pH and temperature conditions.[5][6][7] The high stereoselectivity of these biocatalysts arises from their complex, chiral active sites, which preferentially bind and react with one enantiomer, minimizing the risk of racemization.[8][9] This makes enzymatic hydrolysis particularly attractive for chiral substrates like this compound.

Comparative Analysis of Hydrolysis Strategies

The optimal hydrolysis strategy depends on the specific requirements of the synthesis, including scale, sensitivity of the substrate to racemization, and desired purity.

Parameter Acid-Catalyzed Hydrolysis Base-Mediated Hydrolysis Enzymatic Hydrolysis
Mechanism Reversible equilibrium[1][2]Irreversible (Saponification)[1]Enzyme-catalyzed, highly selective[5]
Reagents Strong acids (HCl, H₂SO₄), excess H₂OStoichiometric strong base (NaOH, LiOH)Hydrolase enzyme (e.g., Lipase, Protease) in buffer
Conditions High temperature (reflux)Moderate to high temperatureMild temperature (25-50 °C), controlled pH
Racemization Risk Moderate to High, especially with prolonged heatingModerate, depends on substrate and conditionsVery Low, preserves stereointegrity[8]
Workup Neutralization, extractionAcidification of carboxylate salt, extractionEnzyme removal (filtration/denaturation), extraction
Advantages Inexpensive reagents, straightforward setupIrreversible, high conversion, generally fastHigh selectivity, mild conditions, environmentally friendly
Disadvantages Reversible, harsh conditions, risk of side reactions/racemizationRequires stoichiometric base, harsh for sensitive substratesHigher reagent cost, requires screening/optimization

Experimental Protocols & Workflows

The following diagram illustrates the general workflow for the hydrolysis of this compound, leading to analytical validation of the final product.

G cluster_start Starting Material cluster_methods Hydrolysis Methodologies cluster_process Processing & Purification cluster_end Final Product & Validation Start This compound Acid Protocol 1: Acid-Catalyzed Start->Acid Select Protocol Base Protocol 2: Base-Mediated Start->Base Select Protocol Enzyme Protocol 3: Enzymatic Start->Enzyme Select Protocol Workup Reaction Workup (Neutralization/Acidification, Extraction) Acid->Workup Base->Workup Enzyme->Workup Purify Purification (Crystallization/ Chromatography) Workup->Purify Product (S)-1-aminoindane-4-carboxylic acid Purify->Product Analysis Analytical Validation (NMR, MS, Chiral HPLC) Product->Analysis

Caption: General workflow for hydrolysis and product validation.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of related amino esters and amides under acidic conditions.[10] It is suitable for robust substrates where a slight risk of racemization is tolerable.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add a 1:1 mixture of 6M HCl and deionized water (e.g., 10 mL per gram of ester).

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).

  • Workup - Neutralization: Cool the reaction mixture to room temperature, then carefully neutralize to pH ~7-8 by the slow addition of a saturated NaHCO₃ solution. Be cautious of CO₂ evolution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Base-Mediated Hydrolysis (Saponification)

This protocol employs standard saponification conditions, which are highly effective due to the irreversible nature of the reaction.

Materials:

  • This compound

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water (as a solvent system)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add LiOH (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 2-6 hours).

  • Workup - Quenching: Cool the mixture to 0 °C in an ice bath. Quench any remaining base and protonate the carboxylate salt by slowly adding 1M HCl until the pH of the aqueous layer is acidic (pH ~2-3).

  • Extraction: Extract the product into an organic solvent like EtOAc or DCM (3 x volume).

  • Washing: Wash the combined organic layers with brine to remove residual salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the product.

  • Purification: Purify as described in Protocol 1.

Protocol 3: Enzymatic Hydrolysis

This protocol provides a framework for screening and utilizing a hydrolase for stereoretentive hydrolysis. α-Chymotrypsin is a well-documented enzyme for the hydrolysis of amino acid esters.[5][8][9]

Materials:

  • This compound

  • α-Chymotrypsin (or other suitable lipase/protease)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Acetonitrile or Dimethyl Sulfoxide (DMSO) as a co-solvent (if needed for solubility)[11]

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible co-solvent like acetonitrile.

  • Reaction Setup: In a temperature-controlled vessel, add phosphate buffer. Add the enzyme (e.g., 1-10% w/w relative to the substrate). Allow the enzyme to dissolve/disperse.

  • Initiation: Start the reaction by adding the substrate solution dropwise to the buffered enzyme solution while stirring gently at the optimal temperature for the enzyme (e.g., 37 °C for α-Chymotrypsin).

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the disappearance of the (S)-ester and the appearance of the (S)-acid. This also allows for the simultaneous confirmation that no racemization is occurring.

  • Workup - Denaturation & Extraction: Once the reaction reaches the desired conversion, stop it by adding a water-immiscible organic solvent like EtOAc and acidifying the mixture with 1M HCl to pH ~2-3. This denatures the enzyme and protonates the product.

  • Separation: Separate the organic layer. Extract the aqueous layer again with EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product with high enantiomeric purity.

Analytical Characterization

To ensure the success of the hydrolysis and confirm the integrity of the product, a thorough analytical validation is essential.

  • Reaction Monitoring: Use TLC (e.g., 1:1 Hexane:EtOAc with UV visualization) or reverse-phase HPLC to track the conversion of the more nonpolar ester to the more polar carboxylic acid.

  • Structural Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure of the final product.

  • Enantiomeric Purity: The most critical analysis is the determination of enantiomeric excess (e.e.). This is best achieved using chiral chromatography.

    • Chiral HPLC: Use a column with a chiral stationary phase (e.g., amylose or cellulose-based) to separate the (S) and (R) enantiomers.[12]

    • Chiral Capillary Electrophoresis (CE): This technique, often using cyclodextrins as chiral selectors, provides high separation efficiency and is an excellent alternative to HPLC.[13][14]

Conclusion

The hydrolysis of this compound can be successfully achieved through acidic, basic, or enzymatic methods. While acid and base-catalyzed reactions are robust and widely applicable, they carry a risk of racemization under harsh conditions. For syntheses where absolute stereochemical control is paramount, enzymatic hydrolysis presents a superior strategy, offering mild reaction conditions and excellent enantioselectivity. The choice of method should be guided by a careful consideration of the project's specific needs for purity, yield, and stereochemical integrity. Each protocol must be paired with rigorous analytical monitoring to validate the outcome.

References

  • Pozo, M., Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

  • Ovid Technologies, Inc. (n.d.). Enzymatic resolution of amino acids via ester... Ovid. [Link]

  • Schutkowski, M., et al. (1995). Hydrolysis of peptide esters by different enzymes. Amino Acids, 9(4), 325-334. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 1.3.1 Resolution of Alcohols, Acids, and Esters by Hydrolysis. Request PDF. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Clark, J. (2004). Hydrolysing Esters. Chemguide. [Link]

  • Chemical Communications (RSC Publishing). (2018). Expeditious synthesis of 1-aminoindane derivatives achieved by[5][15]-hydride shift mediated C(sp3)–H bond functionalization. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569–8577. [Link]

  • Hay, R. W., Bennett, R., & Piplani, D. P. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. Journal of the Chemical Society, Dalton Transactions, (10), 1046. [Link]

  • ResearchGate. (n.d.). Edward-assisted hydrolysis to give amino acid 9. [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Download Table. [Link]

  • Google Patents. (n.d.). CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution.
  • Google Patents. (n.d.).
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • MDPI. (2021). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. International Journal of Molecular Sciences, 22(16), 8891. [Link]

  • Sharma, M., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(5), 3788-3797. [Link]

  • Reddit. (2012). Can the hydrolysis of an ester be done without an acid catalyst? r/chemistry. [Link]

  • Hare, P. E., Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-8. [Link]

  • LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Protecting Group Strategies for 1-Aminoindane-4-carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Aminoindane-4-carboxylic Acid and its Protection

1-Aminoindane-4-carboxylic acid is a conformationally restricted bicyclic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid scaffold allows for the precise positioning of pharmacophoric elements, making it a sought-after component in the design of receptor agonists and antagonists, enzyme inhibitors, and other therapeutically relevant molecules. The presence of both a primary amine and a carboxylic acid necessitates a carefully considered protecting group strategy to enable selective modification at other positions of the molecule or to facilitate peptide couplings without undesirable side reactions such as oligomerization.[1]

This technical guide provides an in-depth exploration of protecting group strategies for 1-aminoindane-4-carboxylic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The choice of protecting groups is paramount and is dictated by the overall synthetic route, particularly the conditions required for subsequent reaction steps and the desired final deprotection scheme.[2]

Part 1: Protection of the Amino Group

The nucleophilic nature of the primary amino group requires protection to prevent unwanted acylation, alkylation, or other reactions during synthesis. The selection of an appropriate N-protecting group is a critical decision, influenced by factors such as stability to various reaction conditions and the ease and selectivity of its removal.

Common Amine Protecting Groups: A Comparative Analysis

The three most widely utilized amine protecting groups in modern organic synthesis are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[3] Each possesses a unique set of properties that makes it suitable for different synthetic strategies.

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of acid-labile protection.[4] It is introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of non-acidic conditions, including basic and nucleophilic reagents.[4] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced by Bergmann and Zervas, is a classic protecting group removable by catalytic hydrogenolysis.[6][7] This method offers mild and clean deprotection conditions, yielding toluene and carbon dioxide as byproducts.[8][9] The Cbz group is stable to acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[8] However, it is incompatible with substrates containing other reducible functional groups.[9] Alternative deprotection methods using strong acids are also available.[10]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the hallmark of base-labile protection and is central to modern solid-phase peptide synthesis (SPPS).[11] It is introduced using Fmoc-Cl or Fmoc-OSu.[12][13] The defining feature of the Fmoc group is its rapid removal by weak bases, most commonly a solution of piperidine in DMF.[14][15] This mild deprotection condition allows for the use of acid-labile side-chain protecting groups, forming the basis of the widely adopted Fmoc/tBu orthogonal strategy in peptide synthesis.[16]

Decision Workflow for Amine Protection

The choice of an N-protecting group should be a strategic one, based on the planned synthetic sequence. The following diagram illustrates a decision-making workflow for selecting the appropriate amine protecting group for 1-aminoindane-4-carboxylic acid.

Amine_Protection_Strategy Start Synthetic Goal for 1-Aminoindane-4-carboxylic Acid Derivative Downstream_Chem Downstream Chemistry Involves: Start->Downstream_Chem Boc_Choice Protect with Boc Downstream_Chem->Boc_Choice  Base-sensitive substrates  or nucleophilic additions Cbz_Choice Protect with Cbz Downstream_Chem->Cbz_Choice  Acid- or base-sensitive substrates;  No reducible groups present Fmoc_Choice Protect with Fmoc Downstream_Chem->Fmoc_Choice  Acid-sensitive substrates;  Orthogonal to Boc/tBu Final_Product Desired Protected Intermediate Boc_Choice->Final_Product Cbz_Choice->Final_Product Fmoc_Choice->Final_Product

Caption: Decision workflow for selecting an amine protecting group.

Part 2: Protection of the Carboxylic Acid Group

The carboxylic acid functionality of 1-aminoindane-4-carboxylic acid is acidic and can interfere with base-catalyzed reactions or act as a nucleophile in its carboxylate form. Esterification is the most common strategy for its protection.

Common Carboxylic Acid Protecting Groups: A Comparative Analysis

The choice of ester protecting group is primarily dictated by the conditions required for its cleavage.

  • Methyl and Ethyl Esters: These simple alkyl esters are readily formed via Fischer esterification. They are robust and stable to a wide range of reaction conditions but require harsh conditions for removal, typically saponification with a strong base, which may not be suitable for base-sensitive molecules.[17]

  • Benzyl (Bn) Ester: The benzyl ester is a versatile protecting group that can be cleaved by catalytic hydrogenolysis, a mild and selective method.[18][19][20] This makes it orthogonal to acid-labile (e.g., Boc, t-butyl) and base-labile (e.g., Fmoc) protecting groups.[21]

  • tert-Butyl (tBu) Ester: The t-butyl ester is highly favored for its stability to a wide range of nucleophilic and basic conditions and its selective removal under mild acidic conditions, often with TFA.[22][23][24] This acid lability makes it an ideal orthogonal partner for the base-labile Fmoc group in peptide synthesis.[16]

Decision Workflow for Carboxylic Acid Protection

The selection of a suitable carboxylic acid protecting group is crucial for a successful synthetic outcome. The following diagram provides a decision-making framework.

Carboxylic_Acid_Protection_Strategy Start Synthetic Goal for 1-Aminoindane-4-carboxylic Acid Derivative Deprotection_Consideration Desired Deprotection Condition: Start->Deprotection_Consideration Methyl_Ethyl_Choice Protect as Methyl/Ethyl Ester Deprotection_Consideration->Methyl_Ethyl_Choice  Harsh basic conditions (saponification) are tolerable Benzyl_Choice Protect as Benzyl Ester Deprotection_Consideration->Benzyl_Choice  Mild, neutral conditions (hydrogenolysis) are required tButyl_Choice Protect as t-Butyl Ester Deprotection_Consideration->tButyl_Choice  Mild acidic conditions are required;  Orthogonal to Fmoc Final_Product Desired Protected Intermediate Methyl_Ethyl_Choice->Final_Product Benzyl_Choice->Final_Product tButyl_Choice->Final_Product

Caption: Decision workflow for selecting a carboxylic acid protecting group.

Part 3: Orthogonal Protecting Group Strategies

For the synthesis of complex derivatives of 1-aminoindane-4-carboxylic acid, an orthogonal protection scheme is often necessary.[2][21] This allows for the selective deprotection of one functional group while the other remains protected, enabling sequential chemical transformations.[25] A common and highly effective orthogonal strategy involves the use of a base-labile Fmoc group for the amine and an acid-labile t-butyl ester for the carboxylic acid.[16] Another powerful combination is the use of a Cbz group for the amine and a benzyl ester for the carboxylic acid, both of which can be removed by hydrogenolysis, or the Cbz group can be removed under acidic conditions while the benzyl ester is cleaved by hydrogenolysis.[8][18]

Data Presentation: Comparison of Common Protecting Groups
Protecting GroupFunctionality ProtectedIntroduction Reagent(s)Cleavage ConditionsOrthogonality
Boc Amine(Boc)₂O, baseStrong acid (TFA, HCl)[5]Orthogonal to Fmoc, Cbz (under hydrogenolysis)
Cbz AmineCbz-Cl, base[6]H₂, Pd/C;[8] Strong acid[10]Orthogonal to Boc, Fmoc
Fmoc AmineFmoc-Cl or Fmoc-OSu, base[12][13]Base (e.g., 20% piperidine in DMF)[14][15]Orthogonal to Boc, tBu, Cbz, Bn
Methyl/Ethyl Ester Carboxylic AcidMeOH or EtOH, acid catalystBase (saponification)[17]Limited orthogonality
Benzyl (Bn) Ester Carboxylic AcidBnOH, acid catalyst; BnBr, base[18]H₂, Pd/C[26][27]Orthogonal to Boc, Fmoc, tBu
tert-Butyl (tBu) Ester Carboxylic AcidIsobutylene, H₂SO₄; (Boc)₂O, DMAP[22]Mild acid (TFA)[22][28]Orthogonal to Fmoc, Cbz, Bn

Part 4: Experimental Protocols

The following protocols are provided as representative examples for the protection and deprotection of 1-aminoindane-4-carboxylic acid. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Boc Protection of the Amino Group

Objective: To synthesize N-Boc-1-aminoindane-4-carboxylic acid.

Materials:

  • 1-Aminoindane-4-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-aminoindane-4-carboxylic acid (1.0 eq) in a mixture of dioxane and 1 M NaOH(aq) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc-protected product.

Protocol 2: Benzyl Esterification of the Carboxylic Acid

Objective: To synthesize 1-aminoindane-4-carboxylic acid benzyl ester.

Materials:

  • 1-Aminoindane-4-carboxylic acid

  • Benzyl alcohol (BnOH)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1-aminoindane-4-carboxylic acid (1.0 eq) in toluene.

  • Add benzyl alcohol (5.0 eq) and p-toluenesulfonic acid monohydrate (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzyl ester.

Protocol 3: Orthogonal Protection: Fmoc-N-protection and t-Butyl-O-protection

This protocol outlines the synthesis of Fmoc-1-aminoindane-4-carboxylic acid followed by its conversion to the t-butyl ester.

Step A: Fmoc Protection of the Amino Group

Materials:

  • 1-Aminoindane-4-carboxylic acid

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 1-aminoindane-4-carboxylic acid (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of acetone and water.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to pH 2 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Fmoc-1-aminoindane-4-carboxylic acid.

Step B: tert-Butyl Esterification

Materials:

  • Fmoc-1-aminoindane-4-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Fmoc-1-aminoindane-4-carboxylic acid (1.0 eq) and tert-butanol (3.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq).

  • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with cold DCM.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the fully protected product.

Protocol 4: Selective Deprotection

A. Fmoc Group Removal

Materials:

  • Fmoc-protected amino acid or peptide

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected substrate in a 20% solution of piperidine in DMF.[29]

  • Stir the mixture at room temperature for 10-30 minutes.[14]

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess piperidine. The resulting crude amine can be used directly or purified.

B. Boc Group Removal

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add an equal volume of TFA (e.g., 1:1 TFA/DCM).[30]

  • Stir the solution at room temperature for 30 minutes to 2 hours, monitoring by TLC.[30]

  • Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.

C. Benzyl Ester Hydrogenolysis

Materials:

  • Benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ester in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).[9]

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process three times.[6]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[6]

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.[6]

  • Concentrate the filtrate to yield the deprotected carboxylic acid.

Conclusion

The successful synthesis of complex molecules derived from 1-aminoindane-4-carboxylic acid is critically dependent on the strategic implementation of protecting groups. By understanding the unique properties of common amine and carboxylic acid protecting groups and their respective cleavage conditions, researchers can design robust and efficient synthetic routes. The choice between acid-labile, base-labile, and hydrogenolysis-labile protecting groups, and their combination in orthogonal schemes, provides the synthetic chemist with a powerful toolkit for the construction of novel and medicinally important compounds.

References

Sources

Troubleshooting & Optimization

Solubility issues with Ethyl (S)-1-aminoindane-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for Ethyl (S)-1-aminoindane-4-carboxylate

Subject: Troubleshooting Solubility, Handling, and Purification of this compound Document ID: TS-IND-04-SOL Audience: Process Chemists, Medicinal Chemists, Analytical Scientists[1]

Executive Summary & Chemical Context

This compound is a specialized chiral intermediate often utilized in the synthesis of rigidified amino acid analogues and pharmacological scaffolds (e.g., GPCR ligands).[1]

Its solubility behavior is governed by two competing structural domains:

  • The Lipophilic Indane Core: A bicyclic aromatic system that drives solubility in non-polar to moderately polar organic solvents (DCM, Toluene).[1]

  • The Polar/Ionizable Functionalities: The primary amine (C1 position) and the ethyl ester (C4 position). The amine provides a "pH-switchable" solubility handle, while the ester adds hydrogen-bond acceptance but limits water solubility in the neutral state.[1]

Common User Pain Points:

  • "Oiling out" during crystallization attempts.

  • Inconsistent solubility during aqueous workups.

  • Unexpected precipitation in non-polar solvents (Hexane/Heptane).

Solubility Profile & Solvent Screening

The following data summarizes the solubility behavior of the compound in its two primary states: the Free Base and the Hydrochloride Salt .

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityTechnical Notes
Chlorinated Dichloromethane (DCM)High Moderate/LowBest for extraction of the free base.[1]
Esters Ethyl Acetate (EtOAc)High LowExcellent solvent for "salt breaking" workups.
Alcohols Methanol / EthanolHigh High Good for homogenous reactions; risk of transesterification if heated.
Ethers THF / MTBEHigh Very LowMTBE is a superior anti-solvent for precipitating the salt.
Hydrocarbons TolueneModerateInsolubleGood for azeotropic drying of the free base.
Alkanes Hexane / HeptaneLow / Oiling Out InsolubleCritical Risk: Causes oiling out rather than crystallization.
Aqueous Water (pH 7)InsolubleHigh pH < 4 required for complete aqueous solubility.

Troubleshooting Guide (Q&A)

Issue 1: "I tried to recrystallize the free base from Hexane/Ethyl Acetate, but it formed a sticky oil instead of crystals."

Diagnosis: This is a classic "Oiling Out" phenomenon. The compound's melting point is likely depressed by impurities, or the solvent polarity gap is too wide.[1] The lipophilic indane core interacts weakly with hexane, but the polar amine/ester groups aggregate rapidly, forming an amorphous oil before a crystal lattice can establish.[1]

Solution:

  • Switch Anti-Solvents: Replace Hexane with MTBE or Diisopropyl Ether . These ethers possess a slight dipole moment that solvates the amine better than alkanes, slowing down precipitation and allowing crystal growth.[1]

  • Seeding: If oiling occurs, re-heat to dissolve, add a seed crystal (if available), and cool very slowly (1°C/min).

  • Salt Formation: Consider converting to the HCl or Tosylate salt for purification. Salts generally have much higher melting points and crystallize more readily than low-melting amino esters.[1]

Issue 2: "The compound is not extracting into the organic layer during workup."

Diagnosis: The pH of your aqueous phase is likely too low. The pKa of the primary amine on the indane ring is approximately 9.0–9.5. If the aqueous pH is neutral or acidic (pH < 8), the amine is protonated (


), rendering the molecule water-soluble and organic-insoluble.[1]

Solution:

  • Check pH: Ensure the aqueous layer is adjusted to pH > 10 (using saturated

    
     or 
    
    
    
    ).
  • Solvent Choice: Use DCM for the extraction. It has higher solubilizing power for this specific scaffold compared to EtOAc.

  • Salting Out: If the partition coefficient is still poor, saturate the aqueous layer with NaCl to push the organic free base into the organic phase.[1]

Issue 3: "My yield is low after dissolving the compound in Methanol/Ethanol for storage."

Diagnosis: Transesterification or Hydrolysis.

  • Transesterification: If the ethyl ester is stored in Methanol with even a trace of base/acid catalyst, it will slowly convert to the Methyl ester.[1]

  • Hydrolysis: If water is present, the ester may hydrolyze to the carboxylic acid.[1]

Solution:

  • Store the compound as a dry solid (preferably as a salt).

  • If solution storage is mandatory, use anhydrous Ethanol (matching the ester group) or a non-nucleophilic solvent like Toluene or DCM .[1]

Technical Deep Dive: The "Why" Behind the Protocol

The Amine-Ester Conflict: In the solid state, amino esters often struggle to crystallize because the amine (H-bond donor) and carbonyl (H-bond acceptor) can form intermolecular networks that compete with the ordered packing required for crystallization.[1]

  • In Non-Polar Solvents (Hexane): The solvent provides no stabilization for the polar groups. The molecules "clump" together randomly to minimize surface area exposure to the solvent, resulting in an oil.[1]

  • In Polar Aprotic Solvents (DCM/THF): The solvent solvates the polar groups sufficiently to prevent clumping, keeping the molecule in solution.[1]

The Logic of Salt Formation: Protonating the amine with HCl kills the H-bond donor capability of the nitrogen lone pair and introduces a rigid ionic bond.[1] This significantly increases the lattice energy, raising the melting point and facilitating the formation of a stable solid rather than an oil.[1]

Visual Workflows

Figure 1: Solubility Decision Tree

Caption: A logic flow for selecting the correct solvent system based on the compound's state (Salt vs. Free Base) and the intended operation.[1]

SolubilityTree Start Start: this compound StateCheck Current State? Start->StateCheck FreeBase Free Base (Neutral) StateCheck->FreeBase Salt Salt (e.g., HCl) StateCheck->Salt GoalFB Goal? FreeBase->GoalFB GoalSalt Goal? Salt->GoalSalt Extract Extraction / Workup GoalFB->Extract CrystFB Crystallization GoalFB->CrystFB Reaction Coupling Reaction GoalFB->Reaction PurifySalt Purification GoalSalt->PurifySalt FreeBaseConv Convert to Free Base GoalSalt->FreeBaseConv SolvExtract Use DCM or EtOAc (Ensure pH > 10) Extract->SolvExtract SolvCrystFB Use EtOAc + MTBE (Avoid Hexane) CrystFB->SolvCrystFB SolvReact Use DCM, THF, or DMF Reaction->SolvReact SolvPurify Dissolve in MeOH/EtOH Precipitate w/ MTBE PurifySalt->SolvPurify SolvConv Partition: DCM / Aq. Na2CO3 FreeBaseConv->SolvConv

Figure 2: "Salt Breaking" Protocol (Solubility Switch)

Caption: Step-by-step workflow for converting the water-soluble salt form into the organic-soluble free base for downstream chemistry.[1]

SaltBreak Input Input: HCl Salt (Solid) Dissolve 1. Dissolve in Water (Result: Clear Solution, pH ~2) Input->Dissolve AddSolvent 2. Add Organic Solvent (DCM preferred) Dissolve->AddSolvent AdjustPH 3. Adjust pH to >10 (Add Na2CO3 / NaOH) AddSolvent->AdjustPH PhaseSep 4. Phase Separation (Product moves to Organic) AdjustPH->PhaseSep Precipitation may occur temporarily Dry 5. Dry (MgSO4) & Evaporate PhaseSep->Dry Output Output: Free Base Oil Dry->Output

Validated Experimental Protocols

Protocol A: Salt Formation (To fix solubility/purity issues)

Use this when the free base is an oil or impure.[1]

  • Dissolve 1.0 eq of the crude Free Base in Ethanol (5 volumes).

  • Cool to 0°C.

  • Slowly add 1.1 eq of HCl in Ethanol (or Dioxane). Exothermic reaction.[1]

  • Stir for 30 minutes. The solution may remain clear.

  • Slowly add MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.[1]

  • Stir at 0°C for 2 hours to crystallize.

  • Filter and wash with cold MTBE.

Protocol B: "Salt Breaking" (To prepare for coupling)

Use this to solubilize the compound in organic solvents for reaction.[1]

  • Suspend the salt in DCM (10 volumes) and Water (10 volumes).

  • Add saturated Sodium Bicarbonate or Sodium Carbonate solution with vigorous stirring until the aqueous layer pH is >9.

  • Separate the layers.

  • Extract the aqueous layer once more with DCM.

  • Combine organic layers, dry over Sodium Sulfate , and concentrate.

    • Note: Do not use heating >40°C during concentration to avoid degradation.[1]

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

    • Provides foundational data on the solubility behavior of zwitterionic and amino-acid-like structures in hydroalcoholic systems.
  • Blackburn, C., et al. (2006).[1] "Identification and characterization of amino-piperidinequinolones...". Bioorganic & Medicinal Chemistry Letters, 16(10), 2621-2627.[1] [1]

    • Describes the handling and synthesis of amino-ester intermedi
  • European Patent EP2181980A1. (2010). Process for the preparation of (R)-1-aminoindanes.

    • Authoritative source for the synthesis, workup, and handling of 1-aminoindane derivatives, including salt formation and solvent selection.[1]

  • Alsalhi, M. S. (2022).[2] "Mechanistic study of the solubilization effect of basic amino acids...". RSC Advances, 12, 19463-19472.[1]

    • Discusses the mechanics of amino acid/ester solubility and complexation, relevant for understanding the "oiling out" phenomena.

Sources

Purification methods for Ethyl (S)-1-aminoindane-4-carboxylate crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

BioSolve Technical Support Center Subject: Purification Protocols for Ethyl (S)-1-aminoindane-4-carboxylate Ticket ID: IND-442-PUR Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Overview: The Stability-Purity Trade-off

Welcome to the BioSolve technical guide. You are likely working with This compound , a critical chiral intermediate often utilized in the synthesis of kinase inhibitors or GPCR modulators (analogous to intermediates for compounds like Ozanimod or Rasagiline derivatives).[1][2]

Handling this molecule requires navigating a specific trade-off: The basicity of the amine vs. the lability of the ethyl ester. [2]

The crude mixture typically contains:

  • Target Molecule: (S)-Enantiomer (Basic, Lipophilic).[1][2]

  • By-product A: Hydrolyzed acid (Amphoteric/Zwitterionic).[1][2]

  • By-product B: Oxidized indanone (Neutral).[1][2]

  • Impurity C: (R)-Enantiomer (Identical physical properties, requires chiral discrimination).[1][2]

Below are the validated workflows to isolate your target with >98% purity and >99% ee.

Module 1: The "Soft" Acid-Base Workup (Removal of Neutrals)[2][3]

User Question: My crude reaction mixture is dark and tarry. Can I just column it? Technical Response: Chromatography on crude amino-esters often leads to streaking and yield loss due to silica interaction.[1][2] We recommend a "Soft" Acid-Base extraction first.[1][2]

The Protocol: Unlike standard amines, you cannot use strong bases (NaOH) during the back-extraction, or you will hydrolyze the C4-ester.[1][2]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).

  • Acid Extraction: Extract with 0.5 M Citric Acid (aq) or 1.0 M HCl (cold).[1][2]

    • Why? The amine goes into the water phase.[2] Neutral tars and unreacted indanones stay in the organic layer.[2]

    • Critical Check: Measure aqueous pH; it must be < 3.[1][2]

  • Wash: Wash the aqueous acidic layer with fresh EtOAc (removes trapped neutrals).[1][2]

  • The "Soft" Basification (CRITICAL STEP):

    • Cool the aqueous layer to 0–5°C.[2]

    • Add Saturated NaHCO₃ or 20% K₂CO₃ dropwise until pH reaches 8–9.[1][2]

    • Warning:Do NOT use NaOH. High pH (>11) rapidly hydrolyzes the ethyl ester to the carboxylic acid (zwitterion), which will not extract back into the organic phase.[1][2]

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Module 2: Salt Formation & Crystallization (The Purification Engine)

User Question: The oil obtained after extraction is still only 90% pure. How do I solidify it? Technical Response: Aminoindanes are often oils as free bases but form stable, crystalline salts.[1][2] The Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salts are best for rejecting impurities.[1][2]

Standard Operating Procedure (SOP) - HCl Salt Formation:

ParameterSpecificationNotes
Solvent System Ethanol (EtOH) / Diethyl Ether (Et₂O)Anhydrous conditions preferred.[1][2]
Acid Source 1.0 M HCl in Et₂O or 4.0 M HCl in DioxaneAvoid aqueous HCl to prevent hydrolysis.[1][2]
Temperature 0°C to Room TempAdd acid dropwise at 0°C.
Stoichiometry 1.05 equivalents of HClExcess acid can induce degradation.[1][2]

Step-by-Step:

  • Dissolve the "Soft Workup" oil in minimal absolute EtOH.

  • Cool to 0°C.

  • Add HCl (in Et₂O/Dioxane) dropwise with vigorous stirring.

  • A white precipitate should form.[1][2] If "oiling out" occurs, add seed crystals or more Et₂O until turbidity persists.[1][2]

  • Filter and wash with cold Et₂O.[1][2]

Troubleshooting "Oiling Out": If the salt comes out as a gum:

  • Cause: Solvent is too polar or impurities are too high.[1][2]

  • Fix: Re-dissolve in hot Isopropanol (IPA), let cool slowly to RT, then refrigerate. IPA is excellent for indane salt crystallization.[1][2]

Module 3: Enantiomeric Enrichment (Chiral Resolution)

User Question: My synthesis wasn't fully stereoselective. I have an 85:15 (S:R) mixture. How do I upgrade the ee? Technical Response: If you cannot afford Chiral HPLC, you must use Diastereomeric Salt Resolution .[2]

Mechanism: (S)-Amine + (S)-Acid


 (S,S)-Salt (Less Soluble)
(R)-Amine + (S)-Acid 

(R,S)-Salt (More Soluble)[1][2]

Recommended Resolving Agents:

  • N-Acetyl-L-leucine: Excellent for amino esters.[1][2]

  • (S)-Mandelic Acid: Classic for indane systems.[1][2]

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): High molecular weight, creates rigid lattice.[1][2]

Protocol (L-DTTA Method):

  • Dissolve Free Base (1.0 eq) in Methanol (MeOH) .

  • Add L-DTTA (1.0 eq) dissolved in MeOH.[1][2]

  • Reflux for 30 mins, then cool slowly to RT.

  • Filter the crystals.

  • Liberate the Free Base: Suspend crystals in EtOAc/Water, basify with NaHCO₃, and separate layers.

  • Check ee%: Run Chiral HPLC (e.g., Chiralcel OD-H, Hexane:IPA).[1][2]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude mixture, highlighting the critical pH control points.

PurificationWorkflow Start Crude Reaction Mixture (Amine, Ester, Tars) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract w/ 0.5M Citric Acid (pH < 3) Dissolve->AcidExt Split1 Phase Separation AcidExt->Split1 OrgLayer Organic Layer (Contains Neutral Impurities) Split1->OrgLayer Discard AqLayer Aqueous Layer (Contains Amine Salt) Split1->AqLayer Keep BaseStep Basify to pH 8.5 (NaHCO3 / 0°C) AqLayer->BaseStep Warning CRITICAL: pH > 11 causes Ester Hydrolysis! BaseStep->Warning ExtractBack Extract into EtOAc Dry & Concentrate BaseStep->ExtractBack CheckEE Check Enantiomeric Excess (ee) ExtractBack->CheckEE HighEE ee > 98% CheckEE->HighEE Yes LowEE ee < 98% CheckEE->LowEE No SaltForm Formation of HCl Salt (EtOH/Et2O) HighEE->SaltForm Resolution Recrystallize w/ L-DTTA or Mandelic Acid LowEE->Resolution Final Pure this compound (HCl Salt) SaltForm->Final Resolution->SaltForm

Figure 1: Purification logic flow emphasizing the "Soft Workup" to prevent ester hydrolysis and the branch point for enantiomeric enrichment.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield after Workup Ester HydrolysisDid you use NaOH? Switch to NaHCO₃. Check aqueous layer pH; if it's >10, you likely formed the water-soluble amino acid.[1][2]
Product is a Gum/Oil Residual Solvent / Impurities1. Azeotrope with Dichloromethane (DCM).2.[1][2] Attempt HCl salt formation in Isopropanol (IPA).
NMR shows "Doublet of Doublets" Rotamers or DiastereomersIf peaks are duplicated (e.g., 50:50 split), you have a racemate.[1][2] If 95:5, it's your enantiomers.[1][2] (S)-1-aminoindane protons are distinct.
Color is Dark Brown Oxidation of AmineAminoindanes oxidize in air.[2] Store the free base under Argon/Nitrogen.[2] The HCl salt is much more stable.[2]

References

  • Synthesis of Aminoindane Derivatives

    • Concept: General methods for 1-aminoindane synthesis and resolution often utilize oxime reduction followed by tartaric acid resolution.[1][2]

    • Source:Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016).[1][2][3] WO2016116607A1.[1][2] Link

  • Enzymatic Resolution Strategies

    • Concept: Use of lipase for kinetic resolution of 1-aminoindane derivatives (relevant if chemical resolution fails).[1][2]

    • Source:Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.[1][2] EP3553179A1.[1][2] Link

  • General Amino Ester Purification

    • Concept: Handling of sensitive amino esters (avoiding hydrolysis) and salt formation.[1][2]

    • Source:Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. (2020).[1][2][4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chiral Resolution of Indanes

    • Concept: Use of N-acetyl-L-leucine and tartaric acid derivatives for resolving 1-aminoindanes.[1][2]

    • Source:Process for the Synthesis of Propargylated Aminoindan Derivatives.[2][5] US20110054218A1.[1][2] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

Comparison of Ethyl (S)-1-aminoindane-4-carboxylate vs methyl ester analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Ethyl (S)-1-aminoindane-4-carboxylate versus its methyl ester analog , specifically within the context of pharmaceutical process development for Sphingosine 1-Phosphate (S1P) Receptor Modulators (e.g., Ozanimod ).

Executive Summary & Strategic Context

This compound and its methyl ester analog are critical chiral building blocks in the synthesis of 4-substituted aminoindane therapeutics. They serve as the primary electrophilic precursors for constructing the 1,2,4-oxadiazole pharmacophore found in drugs like Ozanimod (Zeposia) .

While both esters function as viable intermediates, the Ethyl ester is generally preferred in late-stage process chemistry due to superior crystallinity , handling properties , and genotoxic safety profiles , despite the slightly higher reactivity of the methyl ester.

Core Comparison Matrix
FeatureThis compound Mthis compound
Physical State Crystalline Solid (Typically)Oil / Low-Melting Solid
Purification Recrystallization (Scalable)Column Chromatography / High-Vac Distillation
Hydrolytic Stability High (Sterically shielded)Moderate (Prone to spontaneous hydrolysis)
Reactivity (Hydrazinolysis) Moderate (Controlled)High (Fast, risk of over-reaction)
Process Safety Releases Ethanol (Class 3 Solvent)Releases Methanol (Class 2 Solvent, Toxic)
Primary Utility GMP Manufacturing & Scale-upEarly-stage R&D / Small-scale synthesis

Technical Deep Dive: Physicochemical & Kinetic Differences

Crystallinity & Purification Logic

The rigid bicyclic structure of the indane ring, when combined with the ethyl ester's additional carbon chain, often disrupts the crystal lattice less than the methyl group, or conversely, provides enough lipophilicity to drive precipitation from polar solvents.

  • Ethyl Ester Advantage: The ethyl derivative typically exhibits a higher melting point, allowing for purification via crystallization from solvents like Heptane/EtOAc or IPA. This eliminates the need for silica gel chromatography, which is cost-prohibitive at the kilogram scale.

  • Methyl Ester Limitation: Methyl esters of aminoindanes often exist as viscous oils or low-melting solids, requiring high-vacuum distillation or chromatography to remove unreacted acid or mineral impurities.

Reactivity Profile: The Oxadiazole Formation

In the synthesis of S1P modulators, the ester is typically converted to a hydrazide or reacted directly with an amidoxime .

  • Kinetic Data: The methyl ester is approximately 3–5x more reactive toward nucleophilic attack (e.g., by hydrazine hydrate) due to lower steric hindrance at the carbonyl carbon.

  • Selectivity Trade-off: While faster, the methyl ester's high reactivity can lead to bis-acylation side products (dimers) if stoichiometry is not strictly controlled. The ethyl ester's slower reaction rate allows for better thermal control and cleaner impurity profiles.

Safety & Genotoxicity (ICH M7)
  • Methyl Ester: Hydrolysis or metabolic breakdown releases Methanol , which is a Class 2 solvent with strict limits (3000 ppm). Furthermore, the synthesis of methyl esters often uses Methyl Iodide or Dimethyl Sulfate , both of which are potent alkylating agents and known genotoxins.

  • Ethyl Ester: Releases Ethanol (Class 3, 5000 ppm, generally GRAS). Synthesis using Ethanol/SOCl₂ avoids genotoxic alkylating agents, simplifying the regulatory filing for the final API.

Experimental Protocols

Protocol A: Synthesis of this compound (HCl Salt)

This protocol prioritizes enantiomeric retention and yield.

Reagents:

  • (S)-1-aminoindane-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Absolute Ethanol (10 vol)

  • MTBE (Methyl tert-butyl ether) (for precipitation)

Step-by-Step Workflow:

  • Slurry Formation: Charge (S)-1-aminoindane-4-carboxylic acid into a reactor containing Absolute Ethanol (0°C).

  • Activation: Add Thionyl Chloride dropwise over 1 hour, maintaining internal temperature < 10°C. (Exothermic).

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by HPLC (Target: < 1% unreacted acid).

  • Concentration: Distill off ~80% of the ethanol under reduced pressure.

  • Crystallization: Add MTBE (5 vol) to the residue and cool to 0°C. Stir for 2 hours to induce crystallization of the hydrochloride salt.

  • Isolation: Filter the white crystalline solid. Wash with cold MTBE.

  • Drying: Vacuum dry at 40°C.

Yield: 85–92% | Purity: >98% (HPLC) | ee: >99%

Protocol B: Conversion to Hydrazide (Key Intermediate)

Comparison: Ethyl ester requires 60°C; Methyl ester reacts at RT but yields more impurities.

  • Suspend This compound in Methanol (5 vol).

  • Add Hydrazine Hydrate (3.0 eq).[1]

  • Heat to 60°C for 4 hours. (Note: Methyl ester would react at 20°C but requires careful monitoring).

  • Cool to 0°C. The product (Hydrazide) often precipitates directly.

  • Filter and wash with cold methanol.

Visualized Pathways & Logic

Figure 1: Strategic Selection Flowchart (Graphviz)

This diagram illustrates the decision-making process for selecting the Ethyl ester for scale-up.

EsterSelection Start Starting Material: (S)-1-aminoindane-4-carboxylic acid RouteA Route A: Methanol/H+ Start->RouteA MeOH/SOCl2 RouteB Route B: Ethanol/H+ Start->RouteB EtOH/SOCl2 MeEster Methyl Ester (Oil/Low MP) RouteA->MeEster EtEster Ethyl Ester (Crystalline Solid) RouteB->EtEster PurificationMe Purification: Distillation/Chromatography (Difficult at Scale) MeEster->PurificationMe SafetyMe Safety Risk: MeOH (Class 2) Genotoxic Reagents MeEster->SafetyMe PurificationEt Purification: Crystallization (Scalable/GMP) EtEster->PurificationEt SafetyEt Safety Benefit: EtOH (Class 3) Benign Reagents EtEster->SafetyEt Final Target API: Ozanimod Intermediate PurificationMe->Final Low Yield PurificationEt->Final

Caption: Decision logic favoring Ethyl Ester for GMP manufacturing due to superior purification and safety profiles.

References

  • PubChem Compound Summary . (2024). 1-Aminoindane-4-carboxylic acid.[2][3] National Center for Biotechnology Information. [Link]

  • Scott, W. L., et al. (2016). Process Development of Ozanimod: A Novel S1P1/5 Receptor Modulator. Journal of Medicinal Chemistry.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • ICH Harmonised Guideline . (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.